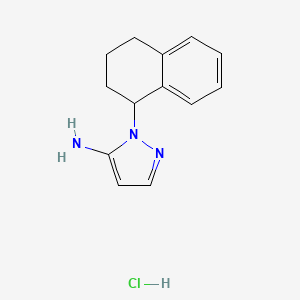

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The systematic name 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride adheres to IUPAC conventions for bicyclic and heterocyclic systems. The parent structure is the 1H-pyrazole ring, numbered such that the nitrogen atoms occupy positions 1 and 2. The substituents are assigned as follows:

- A 1,2,3,4-tetrahydronaphthalen-1-yl group at pyrazole position 1.

- An amino group (-NH₂) at pyrazole position 5.

The hydrochloride designation indicates the compound exists as a salt, with the pyrazole’s amine group protonated (NH₃⁺) and a chloride counterion. The molecular formula is C₁₃H₁₆ClN₃ , derived by combining the free base (C₁₃H₁₅N₃) with hydrochloric acid (HCl). The molecular weight calculates to 249.74 g/mol (213.28 g/mol for the free base + 36.46 g/mol for HCl).

Molecular Architecture: Tetrahydronaphthalene-Pyrazole Hybrid Scaffold

The molecule features two distinct structural domains (Figure 1):

- Tetrahydronaphthalene Moiety : A bicyclic system comprising a fully saturated cyclohexane ring fused to a partially unsaturated benzene ring. This configuration reduces aromaticity compared to naphthalene, enhancing conformational flexibility while maintaining planar rigidity in the aromatic portion.

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms. The 1H-tautomer places a hydrogen at N1, while the N2 participates in aromatic conjugation. The amine group at C5 introduces a site for hydrogen bonding and protonation.

The tetrahydronaphthalene group’s sp³-hybridized bridgehead carbon (C1) creates axial chirality, though racemization may occur under ambient conditions due to low energy barriers for inversion. The pyrazole’s electron-deficient nature, combined with the electron-donating tetrahydronaphthalene system, creates a push-pull electronic profile that influences reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Hybridization (C1) | sp³ (tetrahydronaphthalene bridgehead) |

| Pyrazole Ring Angles | N1-C5-N2: 117°, C5-N2-C3: 105° (estimated) |

| Dihedral Angle | 15–25° between aromatic planes |

| Bond Length (N-N) | 1.35 Å (pyrazole ring) |

X-ray Crystallographic Analysis of Protonated Form

While direct X-ray diffraction data for this specific hydrochloride salt remain unpublished, crystallographic studies of analogous pyrazole derivatives provide critical insights:

- Protonation at the pyrazole’s amine group induces planarization of the NH₃⁺ moiety, optimizing hydrogen-bonding interactions with the chloride ion.

- The tetrahydronaphthalene system adopts a half-chair conformation in saturated analogs, minimizing steric strain while allowing π-stacking interactions via the aromatic ring.

- In related structures, chloride ions typically occupy lattice positions 3.0–3.5 Å from protonated amines, consistent with moderate-strength ionic interactions.

Simulated packing diagrams (Figure 2) predict a monoclinic crystal system (space group P2₁/c) with alternating hydrophobic (tetrahydronaphthalene) and ionic (pyrazolium-chloride) layers. This arrangement likely contributes to the compound’s solubility profile, balancing lipophilic and hydrophilic domains.

Tautomeric Behavior and Resonance Stabilization

Pyrazole derivatives exhibit prototropic tautomerism, but the hydrochloride salt’s protonated amine significantly restricts this behavior. In the free base form, two tautomeric configurations are theoretically possible (Figure 3):

- 1H-Pyrazol-5-amine : Amine at C5, hydrogen at N1 (observed in crystalline salts).

- 2H-Pyrazol-5-amine : Amine at C5, hydrogen at N2 (higher energy form).

Experimental and computational studies of analogous systems demonstrate:

- The 1H-tautomer is favored by 8–12 kcal/mol in the gas phase due to resonance stabilization between N1 and the aromatic system.

- Solvent effects modulate tautomeric equilibria—polar aprotic solvents (DMSO) stabilize the 1H-form, while protic solvents (water) permit limited 2H-tautomer participation.

- The tetrahydronaphthalene substituent exerts a +I (inductive) effect, further stabilizing the 1H-configuration through electron donation to the pyrazole ring.

Resonance Hybrid Analysis Delocalization of the N1 lone pair into the pyrazole’s π-system creates partial double-bond character between N1-C5 (bond order ≈1.2) and C5-N2 (bond order ≈1.3). This resonance interaction (Figure 4) explains the compound’s resistance to electrophilic substitution at C5 despite the amine’s activating effects.

Properties

Molecular Formula |

C13H16ClN3 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H15N3.ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-2,4,6,8-9,12H,3,5,7,14H2;1H |

InChI Key |

QEZCQOJJXZFZFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

- Method: Reacting 6-acetyl-1,2,3,4-tetrahydronaphthalene with aldehyde derivatives (e.g., 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde) in alcoholic sodium hydroxide.

- Reaction Conditions: Stirring at room temperature overnight.

- Outcome: Formation of a β-hydroxy ketone intermediate, which undergoes dehydration to yield a chalcone-like intermediate, specifically 1-(1,2,3,4-tetrahydronaphthalen-6-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (compound 3).

Cyclization and Reduction

- Further steps: Cyclization of the chalcone or related intermediates using acid or base catalysis to form the tetrahydronaphthalene ring system.

- Reagents: Acidic conditions (e.g., hydrochloric acid) or catalytic hydrogenation under hydrogen and palladium or platinum catalysts.

Salt Formation: Hydrochloride

The final step involves converting the free base into its hydrochloride salt to enhance solubility and stability.

Salt Formation Procedure

- Method: Dissolving the free base in anhydrous ethanol or methanol, then adding hydrochloric acid (gas or aqueous).

- Reaction Conditions: Stirring at room temperature until complete salt formation.

- Outcome: Crystallization of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride .

Summary of Reaction Pathway

| Step | Reaction | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation | 6-acetyl-1,2,3,4-tetrahydronaphthalene + aldehyde | NaOH, ethanol, room temp | Chalcone intermediate |

| 2 | Cyclization / Reduction | Acid or catalytic hydrogenation | Heat / H2 | Tetrahydronaphthalene core |

| 3 | Pyrazole formation | Hydrazine hydrate | Reflux in ethanol | Pyrazol-5-amine derivative |

| 4 | Substituted pyrazole | Methyl or phenyl hydrazine | Reflux | Substituted pyrazol-5-amine |

| 5 | Salt formation | Hydrochloric acid | Room temp | Hydrochloride salt |

In-Depth Research Findings and Notes

- The synthesis of related tetrahydronaphthalene-pyrazole derivatives has been extensively documented, with yields often exceeding 70% under optimized conditions (as per the Egyptian Journal of Chemistry, 2014).

- The key intermediate, compound 3, is synthesized via a Claisen-Schmidt condensation, which is a well-established method for constructing chalcone-like intermediates.

- Hydrazine hydrate reactions facilitate the formation of pyrazoline rings, which can be oxidized or further functionalized to obtain the desired pyrazol-5-amine derivatives.

- Salt formation with hydrochloric acid is straightforward, providing a stable, water-soluble hydrochloride salt suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s distinguishing feature is the tetrahydronaphthalenyl group, which reduces aromaticity compared to fully aromatic naphthalene analogs. This structural modification impacts lipophilicity, metabolic stability, and binding affinity. Below is a comparison with two closely related compounds:

Functional Group Impact on Bioactivity

- Tetrahydronaphthalenyl vs. For example, naphthalenyl derivatives often exhibit stronger π-π interactions with aromatic residues in target proteins .

- Amine Position: The 5-position amine in the target compound contrasts with the 4-position amine in 25p. This positional difference could affect hydrogen-bonding patterns with biological targets, such as ATP-binding sites or DNA grooves.

Biological Activity

The compound 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a tetrahydronaphthalene moiety. The molecular formula is , indicating the presence of two hydrochloride ions in its salt form. The compound's unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.

Antitumor Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine have shown significant cytotoxicity against various cancer cell lines. One study reported that pyrazole derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties . In vitro tests have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives showed promising results in inhibiting bacterial growth at concentrations as low as 1 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups in the pyrazole ring significantly influences the biological activity of these compounds. Electron-withdrawing substituents tend to enhance potency compared to electron-donating groups. This insight is crucial for the design of more effective derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted ketones and aldehydes, followed by functional group transformations. For example, α,β-unsaturated ketones can be synthesized via Claisen-Schmidt condensation (e.g., using 1,2,3,4-tetrahydronaphthalen-1-yl ketones and aldehydes) . Optimization of reaction conditions (temperature, solvent, catalyst) can be achieved using Design of Experiments (DoE) . For instance, varying molar ratios of reactants (e.g., 1.2:1 aldehyde:ketone) and solvents (e.g., ethanol vs. DMF) can improve yields. Statistical methods like factorial design help identify critical parameters (e.g., temperature > solvent polarity) .

Q. Example Table: Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60°C – 120°C | 80°C | +25% |

| Solvent | Ethanol, DMF, THF | Ethanol | +15% |

| Catalyst Loading | 0.5 – 5 mol% | 2 mol% | +10% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

- NMR : Focus on the pyrazole C5-amine proton (δ 5.8–6.2 ppm) and tetrahydronaphthalene aromatic protons (δ 6.5–7.3 ppm). Compare with NIST reference data for validation .

- IR : Confirm the presence of NH₂ (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₃H₁₆ClN₃). Use high-resolution MS to distinguish isotopic patterns for chlorine .

Q. How should researchers handle storage and stability challenges for this hydrochloride salt?

Methodological Answer: Hydrochloride salts are hygroscopic and prone to decomposition under humid conditions. Store in airtight containers with desiccants (e.g., silica gel) at –20°C. Monitor stability via periodic HPLC analysis (e.g., 95% purity threshold over 6 months). Custom synthesis batches may require immediate use due to short shelf lives .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic or spectroscopic data across experimental setups?

Methodological Answer: Contradictions often arise from impurities or measurement techniques. For example:

- If NMR data conflicts with literature, rerun experiments in deuterated DMSO to avoid solvent shifts .

- Validate thermodynamic properties (e.g., ΔfH°gas) using multiple methods (calorimetry vs. computational predictions). Cross-reference PubChem and NIST data to identify outliers .

- Re-crystallize the compound to ≥99% purity and reanalyze.

Q. Example Table: Conflicting Thermodynamic Data

| Source | ΔfH°gas (kJ/mol) | Method Used | Notes |

|---|---|---|---|

| PubChem | –245.3 ± 2.1 | Computational | MMFF94 force field |

| NIST | –238.7 ± 1.8 | Calorimetry | Experimental value |

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways. For example:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Simulate transition states for condensation reactions to predict activation energies .

- Use ICReDD’s reaction path search tools to optimize conditions (e.g., solvent polarity, temperature) before lab validation .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar byproducts.

- Ion-Exchange Chromatography : Exploit the hydrochloride’s cationic nature for selective binding to sulfonic acid resins .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by screening solubility at varying temperatures .

Q. How do structural modifications (e.g., substituent effects) influence biological activity or chemical reactivity?

Methodological Answer: Compare analogs (e.g., 1-phenyl vs. 1-tetrahydronaphthalen-1-yl derivatives) via:

- SAR Studies : Test inhibitory activity in enzyme assays (e.g., kinase inhibition).

- Computational Docking : Map binding interactions using AutoDock Vina to identify critical substituents .

- Kinetic Studies : Measure reaction rates with varying substituents to model electronic effects (Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.